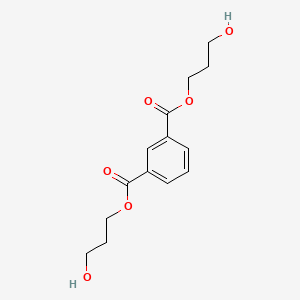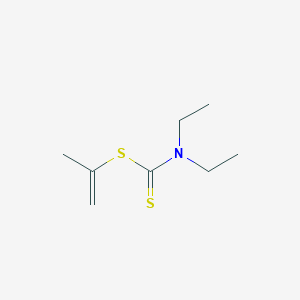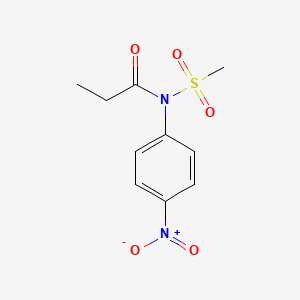
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3'-sulfonylbis[6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] can be achieved through several methods. One common approach involves the reaction of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with dicyclohexylcarbodiimide (DCC) to eliminate hydrogen sulfide and form the oxadiazine ring . This reaction is typically carried out in acetonitrile under reflux conditions for 50-60 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazine compounds.
Aplicaciones Científicas De Investigación
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Materials Science: It is used in the development of new materials with special properties, such as catalysts and semiconductors.
Industrial Chemistry: The compound is utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share a similar ring structure and are also used in medicinal and industrial applications.
1,3,4-Oxadiazine Derivatives: These compounds have a similar heterocyclic structure and exhibit comparable chemical properties.
Propiedades
Número CAS |
61073-61-8 |
|---|---|
Fórmula molecular |
C8H6N4O8S |
Peso molecular |
318.22 g/mol |
Nombre IUPAC |
6-methyl-3-[(6-methyl-2,4-dioxo-1,3,5-oxadiazin-3-yl)sulfonyl]-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C8H6N4O8S/c1-3-9-5(13)11(7(15)19-3)21(17,18)12-6(14)10-4(2)20-8(12)16/h1-2H3 |
Clave InChI |
WPASVSPNQOAYPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)N(C(=O)O1)S(=O)(=O)N2C(=O)N=C(OC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)


![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)



![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)

